Hydrocortisone buteprate

説明

特性

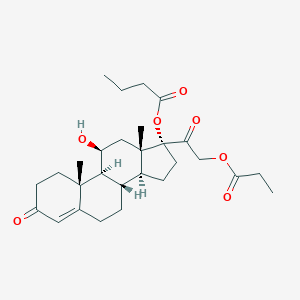

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGXJPFPZOHSQS-AYVLZSQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048603 | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72590-77-3 | |

| Record name | Hydrocortisone buteprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone probutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone probutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCORTISONE PROBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Hydrocortisone Buteprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for hydrocortisone (B1673445) buteprate, a topical corticosteroid. The document outlines the chemical reactions, intermediates, and experimental protocols necessary for its synthesis, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Hydrocortisone buteprate, chemically known as hydrocortisone 17-butyrate 21-propionate, is a C21-steroid derivative of hydrocortisone. It is a non-fluorinated corticosteroid ester that possesses anti-inflammatory, antipruritic, and vasoconstrictive properties. Its therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors. This guide focuses on the chemical synthesis of this diester, a process that involves the selective esterification of hydrocortisone at the C17 and C21 positions.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the selective esterification of the tertiary hydroxyl group at the C17 position of hydrocortisone with a butyryl group, followed by the esterification of the primary hydroxyl group at the C21 position with a propionyl group.

The overall transformation can be summarized as follows:

Detailed Synthesis Steps and Experimental Protocols

This section provides a detailed description of the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of Hydrocortisone 17-Butyrate

The first step involves the selective esterification of the sterically hindered 17α-hydroxyl group of hydrocortisone. This is a critical step that sets the foundation for the subsequent esterification at the 21-position.

Experimental Protocol:

A solution of hydrocortisone is prepared in a suitable solvent, such as a mixture of dichloromethane (B109758) and pyridine. The reaction mixture is cooled, and butyric anhydride is added dropwise. The reaction is allowed to proceed at a controlled temperature until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Reaction Workflow:

Step 2: Synthesis of this compound (Hydrocortisone 17-Butyrate 21-Propionate)

The intermediate, hydrocortisone 17-butyrate, is then esterified at the 21-hydroxyl group using propionic anhydride in the presence of pyridine.

Experimental Protocol:

Based on the procedure described in Canadian Patent CA1135253A, the following protocol can be followed[1]:

-

Dissolve 3.0 g of hydrocortisone 17-butyrate in 7.5 ml of absolute pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Add 7.5 ml of propionic acid anhydride to the cooled solution.

-

Stir the mixture for 2 hours while maintaining the temperature with ice cooling.

-

Allow the reaction mixture to stand at room temperature overnight.

-

To work up the reaction, add the mixture to 50 ml of ice.

-

The precipitated oil is digested three times with 50 ml of water.

-

The product is then dissolved in 50 ml of methanol, and the solvent is removed in vacuo to eliminate any residual pyridine. This step is repeated several times.

-

The crude product is purified by fractionation over a silica (B1680970) gel column using a suitable eluent system (e.g., chloroform/methanol).

-

The pure hydrocortisone 17-butyrate 21-propionate is obtained after crystallization from a suitable solvent.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Starting Material | Reagents | Product | Starting Amount (g) | Product Amount (g) | Yield (%) |

| 1 | Hydrocortisone | Butyric Anhydride, Pyridine | Hydrocortisone 17-Butyrate | - | - | Typically >80% |

| 2 | Hydrocortisone 17-Butyrate | Propionic Anhydride, Pyridine | This compound | 3.0 | 2.7 | 90 |

Note: The yield for Step 1 is an estimated value based on typical selective acylation reactions of corticosteroids. The yield for Step 2 is calculated from the data provided in Canadian Patent CA1135253A.[1]

Logical Relationship of Synthesis

The synthesis of this compound relies on the differential reactivity of the hydroxyl groups in the hydrocortisone molecule.

Conclusion

The synthesis of this compound is a well-defined process that leverages the principles of selective organic synthesis. By carefully controlling reaction conditions, the hydroxyl groups at the C17 and C21 positions of hydrocortisone can be sequentially esterified to yield the desired diester product. The protocols and data presented in this guide provide a comprehensive resource for the laboratory-scale synthesis of this important topical corticosteroid. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocortisone Buteprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) buteprate is a mid-potency topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions. As a double ester of hydrocortisone, its chemical structure is designed to optimize dermal penetration and local activity while minimizing systemic absorption and associated side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of hydrocortisone buteprate, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Pharmacokinetics

The systemic exposure to this compound following topical administration is a critical factor in its safety and efficacy profile. The processes of absorption, distribution, metabolism, and excretion are influenced by various factors, including the integrity of the epidermal barrier, the formulation vehicle, and the use of occlusive dressings[1].

Absorption

This compound is absorbed percutaneously. The extent of absorption is highly dependent on the condition of the skin. On normal, intact skin, the absorption is minimal, estimated to be between 1% and 7%. However, in cases of acute dermatitis where the skin barrier is compromised, absorption can significantly increase to 15-30%[2]. The use of occlusive dressings can also substantially enhance percutaneous absorption[1].

Upon penetrating the stratum corneum, this compound, a prodrug, undergoes rapid and extensive hydrolysis within the skin. It is primarily converted to its active metabolite, hydrocortisone 17-butyrate, through the de-esterification at the 21-position. A minor metabolite, hydrocortisone 21-propionate, is also formed through de-esterification at the 17-position[3][4]. This initial metabolism within the skin is a key feature of its pharmacological profile, leading to localized activity.

Distribution

Metabolism

The primary site of systemic metabolism for absorbed corticosteroids is the liver[1][8]. The metabolism of hydrocortisone, the main active metabolite of this compound, is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[9]. In vitro studies have shown that hydrocortisone is metabolized to various compounds, including tetrahydrocortisone (B135524) and dihydrocortisol (B45014) as phase I metabolites, and their subsequent glucuronidated forms as phase II metabolites[6].

Excretion

The metabolites of hydrocortisone are primarily excreted by the kidneys in the urine. A smaller portion of the metabolites may also be excreted in the bile[1][8].

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its parent compound, hydrocortisone.

| Parameter | Value | Reference |

| Percutaneous Absorption (Normal Skin) | 1-7% | [2] |

| Percutaneous Absorption (Acute Dermatitis) | 15-30% | [2] |

| Protein Binding | 95% | [5] |

| Biological Half-life | 6-8 hours | [1][9] |

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Volume of Distribution (Intravenous) | 34 L | [6][7] |

| Total Body Clearance (Intravenous) | 18 L/hr | [6][7] |

| Elimination Half-life (Intravenous) | 1.7 hours | [6][7] |

Table 2: Pharmacokinetic Parameters of Hydrocortisone (for reference)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of topical corticosteroids. The following sections describe key experimental protocols.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to evaluate the percutaneous absorption of topical formulations.

Objective: To determine the rate and extent of drug permeation through a skin membrane from a topical formulation.

Apparatus:

-

Franz diffusion cells

-

Water bath with circulator to maintain temperature at 32°C

-

Magnetic stirrers

-

Syringes for sample collection

-

HPLC system for analysis

Methodology:

-

Membrane Preparation: Excised human or animal skin is used as the membrane. The skin is carefully prepared, and its integrity is verified. The membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment[10][11][12].

-

Receptor Solution: The receptor chamber is filled with a suitable receptor solution, such as phosphate-buffered saline (PBS), which is degassed prior to use to prevent bubble formation. The solution is continuously stirred to ensure uniform mixing[9][13].

-

Dosing: A precise amount of the this compound formulation is applied evenly to the surface of the skin in the donor chamber[10][13].

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution for analysis. An equal volume of fresh receptor solution is added to maintain a constant volume and sink conditions[10][13].

-

Analysis: The concentration of this compound and its metabolites in the collected samples is determined using a validated HPLC method[5][14][15].

In Vivo Vasoconstrictor Assay

This bioassay is used to assess the potency and bioequivalence of topical corticosteroid formulations.

Objective: To measure the skin blanching (vasoconstriction) effect of a topical corticosteroid as an indicator of its potency.

Methodology:

-

Subject Selection: Healthy human volunteers with normal skin are selected for the study.

-

Application: Small, defined areas on the forearms of the subjects are marked. The test and reference formulations of this compound are applied to these areas. Untreated sites serve as controls[16][17].

-

Assessment: At specified time points after application, the degree of skin blanching is assessed visually by trained observers using a graded scale, or objectively using a chromameter to measure changes in skin color[16][17].

-

Data Analysis: The vasoconstriction scores are plotted against time, and the area under the effect curve (AUEC) is calculated to compare the potency of the different formulations[16].

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for an In Vitro Skin Permeation Study

Caption: Workflow for an in vitro skin permeation study.

Logical Relationship in the Mechanism of Action

Caption: Mechanism of action of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]

- 3. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 4. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biopharmaservices.com [biopharmaservices.com]

- 17. remedypublications.com [remedypublications.com]

The Molecular Basis of Hydrocortisone Buteprate's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) buteprate, a potent, non-halogenated topical corticosteroid, is widely utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in a complex interplay of molecular mechanisms that collectively suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular basis for hydrocortisone buteprate's anti-inflammatory effects, detailing the key signaling pathways it modulates, presenting available quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

Like all corticosteroids, the primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor (GR). This lipophilic molecule passively diffuses across the cell membrane and binds to the GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and the activated this compound-GR complex translocates into the nucleus.

Within the nucleus, the complex can modulate gene transcription in two principal ways:

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, most notably the gene encoding for lipocortin-1 (annexin A1) .

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Key Anti-Inflammatory Pathways Modulated by this compound

The anti-inflammatory effects of this compound are a direct consequence of the genomic and non-genomic actions of the activated glucocorticoid receptor. The principal pathways affected are the inhibition of phospholipase A2 and the suppression of the NF-κB signaling cascade.

Inhibition of the Phospholipase A2 (PLA2) Pathway

A cornerstone of this compound's anti-inflammatory activity is its ability to indirectly inhibit the enzyme phospholipase A2 (PLA2). This is primarily achieved through the GR-mediated induction of lipocortin-1 .

Lipocortin-1 is a protein that inhibits the activity of PLA2. PLA2 is a critical enzyme in the inflammatory process as it catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory mediators, including:

-

Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway.

-

Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway.

By inducing the synthesis of lipocortin-1, this compound effectively reduces the availability of arachidonic acid, leading to a profound decrease in the production of these potent inflammatory mediators.

Suppression of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α and IL-1β, or bacterial products like lipopolysaccharide), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of a vast array of pro-inflammatory genes.

This compound suppresses the NF-κB pathway through multiple mechanisms:

-

Induction of IκBα: The activated GR can increase the transcription of the gene encoding IκBα, leading to increased levels of this inhibitory protein. This enhances the sequestration of NF-κB in the cytoplasm.

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Inhibition of Pro-Inflammatory Cytokine Production: By suppressing the transcription of genes for pro-inflammatory cytokines such as TNF-α and IL-1β, this compound reduces the upstream signals that activate the NF-κB pathway, creating a negative feedback loop.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the available quantitative data regarding the key molecular and physiological effects of this compound and related corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |

| Hydrocortisone 17-Butyrate 21-Propionate | Rat Liver Cytosol | 9.8 nM | Not Reported | [1][2] |

| Hydrocortisone | Rat Liver Cytosol | 1.9 nM (high affinity), 68.7 nM (low affinity) | 42.3 - 51.9 nM | [1] |

| Dexamethasone (B1670325) | Rat Liver Cytosol | Not Reported | Approximately equal to HBP | [2] |

Table 2: Inhibition of Inflammatory Mediators and Processes

| Compound | Assay | Target | Effect | Quantitative Data | Reference |

| Hydrocortisone 17-Butyrate | In vitro T-cell culture | IL-4 Production | Stimulatory at low doses, inhibitory at high doses | Dose-dependent effect observed from 10⁻⁹ to 10⁻⁴ M | [3] |

| Hydrocortisone 17-Butyrate | In vitro T-cell culture | IFN-γ Production | Dose-dependent inhibition | Dose-dependent effect observed from 10⁻⁹ to 10⁻⁴ M | [3] |

| Hydrocortisone | In vitro monocyte culture | NF-κB Nuclear Translocation | Inhibition | Inhibition of LPS-induced translocation at 10⁻⁵ M | [4] |

| Hydrocortisone | In vivo (human) | Lipocortin-1 Induction | Increased intracellular and cell-surface lipocortin-1 in monocytes | Median increase of 225% and 224% respectively, 120 min after 100 mg IV dose | [1] |

| Hydrocortisone | Cultured Rat Mesangial Cells | Lipocortin-1 Expression | Dose-dependent increase | Up to 225% increase in membrane fraction at 10 µM | [5] |

| Dexamethasone | Macrophage Culture | Phospholipase A2 Activity | Inhibition | 23.3 - 27.0% inhibition | [6] |

| Butyrate | Colonic Biopsies (Crohn's Disease) | TNF Production | Decreased production | Significant decrease at 2 and 10 mM | [7][8] |

Table 3: In Vivo Anti-Inflammatory Potency

| Compound | Assay | Endpoint | Result | Quantitative Data | Reference |

| Hydrocortisone Butyrate (cream) | Vasoconstrictor Assay | Skin Blanching (Chromameter reading a) | Superior to Hydrocortisone | 2.87 (cream), 3.26 (ointment) | [9] |

| Hydrocortisone (cream) | Vasoconstrictor Assay | Skin Blanching (Chromameter reading a) | - | 1.73 (cream), 1.48 (ointment) | [9] |

| Hydrocortisone 0.1% | Croton Oil-Induced Rabbit Ear Edema | Edema Reduction | As effective as 5% Na-ibuprofen | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of this compound for the glucocorticoid receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Materials:

-

Rat liver cytosol (as a source of GR)

-

[³H]-dexamethasone (radiolabeled ligand)

-

Unlabeled this compound, dexamethasone, and hydrocortisone

-

Assay buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Cytosol: Homogenize rat liver in assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the GR.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of the cytosolic preparation with a fixed concentration of [³H]-dexamethasone.

-

Competition: To these tubes, add increasing concentrations of unlabeled this compound, dexamethasone (for a standard curve), or hydrocortisone. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Principle: This assay measures the activity of PLA2 by detecting the products of phospholipid hydrolysis. Inhibition is assessed by pre-treating cells with this compound.

Materials:

-

Cell line (e.g., macrophages, keratinocytes)

-

This compound

-

Radiolabeled arachidonic acid ([¹⁴C] or [³H]) or a fluorescent PLA2 substrate

-

Cell culture medium and reagents

-

Phospholipase A2 enzyme source (if using a cell-free assay)

-

Scintillation counter or fluorescence plate reader

Procedure (Cell-based assay):

-

Cell Culture and Labeling: Culture the chosen cell line to confluence. Label the cells by incubating them with radiolabeled arachidonic acid, which will be incorporated into the cell membranes.

-

Treatment: Pre-incubate the labeled cells with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for the induction of lipocortin-1.

-

Stimulation: Wash the cells and then stimulate them with a PLA2 activator (e.g., calcium ionophore A23187, bradykinin) to induce the release of arachidonic acid.

-

Extraction and Quantification: Collect the cell culture supernatant and extract the lipids. Separate the released arachidonic acid from the phospholipids using thin-layer chromatography (TLC).

-

Measurement: Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the untreated control. Determine the IC50 value from the dose-response curve.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activity by this compound results in decreased luciferase expression.

Materials:

-

A suitable cell line (e.g., HEK293)

-

NF-κB luciferase reporter plasmid

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

An NF-κB activator (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After transfection, pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activity. Include unstimulated and vehicle-treated controls.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated cells. Determine the percentage of inhibition of NF-κB activity for each concentration of this compound and calculate the IC50 value.

Vasoconstrictor (McKenzie-Stoughton) Assay

Objective: To assess the in vivo potency of topical this compound formulations.

Principle: Topical corticosteroids cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching. The degree of blanching is proportional to the potency of the corticosteroid.

Materials:

-

This compound cream/ointment and vehicle control

-

Occlusive dressing

-

Healthy human volunteers

-

Chromameter or a trained observer for visual scoring

Procedure:

-

Subject Selection: Select healthy volunteers with normal skin on their forearms.

-

Application: Apply a standardized amount of the this compound formulation and the vehicle control to small, marked areas on the volar aspect of the forearm.

-

Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6-16 hours).

-

Removal and Assessment: Remove the occlusive dressing and any excess formulation. At specific time points after removal (e.g., 2, 4, 6, and 24 hours), assess the degree of vasoconstriction (blanching).

-

Measurement:

-

Visual Scoring: A trained, blinded observer scores the blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

Chromameter: A chromameter is used to objectively measure the change in skin color (specifically the a* value, which represents redness). A decrease in the a* value indicates blanching.

-

-

Data Analysis: Compare the blanching scores or chromameter readings for the this compound-treated sites with the vehicle-treated sites. A dose-response curve can be generated if different concentrations are tested.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Workflows

References

- 1. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocortisone - induced Expression of Lipocortin - 1 in Cultured Ret Mesangial Cells - Kidney Research and Clinical Practice - 대한신장학회 - KISS [kiss.kstudy.com]

- 6. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. butyrose.it [butyrose.it]

- 9. Measurement of croton oil induced rabbit ear swelling and evaluation of anti-inflammatory agents with a standard low pressure caliper - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Immunosuppressive Properties of Hydrocortisone Buteprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro immunosuppressive properties of hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid. The document details its mechanism of action, including its interaction with the glucocorticoid receptor and subsequent modulation of inflammatory signaling pathways such as NF-κB. This guide summarizes available quantitative data on its anti-proliferative and cytokine-inhibiting effects and provides detailed experimental protocols for key in vitro assays used to assess its immunosuppressive activity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding. Due to the limited availability of specific quantitative data for hydrocortisone buteprate, data from its parent compound, hydrocortisone, is included for comparative purposes where relevant.

Introduction

This compound is a non-halogenated double-ester of hydrocortisone used in the treatment of various inflammatory skin conditions.[1] Its therapeutic efficacy is attributed to its anti-inflammatory and immunosuppressive properties.[2] Understanding the in vitro immunosuppressive profile of this compound is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapies. This guide focuses on the in vitro effects of this compound on key immunological processes, including T-lymphocyte proliferation and cytokine production.

Mechanism of Action

This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3] This binding event initiates a cascade of molecular events leading to the modulation of gene expression.

Upon binding, the this compound-GR complex translocates to the nucleus, where it can act in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key protein induced through this mechanism is lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thus inhibiting the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3]

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

Inhibition of T-Cell Proliferation

Table 1: In Vitro Inhibition of T-Cell Proliferation by Hydrocortisone

| Cell Type | Stimulation | Assay | IC50 (M) | Reference |

| Human T inducer/helper cells | Phytohaemagglutinin (PHA) | Colony Formation | 1 x 10-4 | [4] |

| Human T suppressor/cytotoxic cells | Phytohaemagglutinin (PHA) | Colony Formation | 1 x 10-6 | [4] |

| Murine Cortical Thymocytes | Phytohaemagglutinin (PHA) | Colony Formation | 2 x 10-8 | [4] |

| Murine Medullary Thymocytes | Phytohaemagglutinin (PHA) | Colony Formation | 2 x 10-6 | [4] |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the cellular response.

Inhibition of Cytokine Production

Corticosteroids suppress the production of a wide range of pro-inflammatory cytokines.[6][7]

Table 2: In Vitro Effects of Hydrocortisone on Cytokine Production

| Cell Type | Stimulation | Cytokine | Concentration (M) | Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA + LPS | IL-2, IL-4, IFN-γ, IL-10 | 10-6 | Significant suppression of all cytokines | [8] |

| Human PBMCs | PHA + LPS | IFN-γ, IL-10 | 10-8 | Significant increase | [8] |

| Human PBMCs | PHA + LPS | IL-2, IL-4 | 10-8 | No significant effect | [8] |

| Human T-cells | - | IL-2 | - | Abrogated production | [5] |

| Human T-cells | - | IFN-γ, IL-4 | 10-9 to 10-4 | Dose-dependent inhibition | [6] |

| Human T-cells | - | IL-4 | Low doses (e.g., 10-9) | Stimulatory effect (also observed with hydrocortisone 17-butyrate) | [6] |

Comparative Anti-proliferative Potency

A study comparing the anti-proliferative effects of various topical corticosteroids on human keratinocytes (HaCaT cells) provides a direct comparison of this compound's potency.

Table 3: Comparative Ranking of Corticosteroid Anti-proliferative Effect on HaCaT Cells

| Rank | Corticosteroid |

| 1 (Most Potent) | Betamethasone-dipropionate |

| 2 | Desonide |

| 3 | Betamethasone-valerate |

| 4 | Hydrocortisone-base |

| 5 | Clobetasol-propionate |

| 6 (Least Potent) | Hydrocortisone-butyrate |

This ranking is based on the observed anti-proliferative effect at a concentration of 10-4 M.

Experimental Protocols

T-Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on T-cell proliferation using a colorimetric MTT assay.

Workflow Diagram:

Caption: T-Cell Proliferation (MTT) Assay Workflow.

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

Cell Seeding: Seed the PBMCs in a 96-well flat-bottom plate at a density of 1 x 105 cells/well in 100 µL of media.

-

Drug Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add 50 µL of a T-cell mitogen, such as Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL, to all wells except for the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Cytokine Release Assay (ELISA)

This protocol describes a general method to quantify the effect of this compound on cytokine production by stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow Diagram:

Caption: Cytokine Release (ELISA) Assay Workflow.

Methodology:

-

Cell Culture and Treatment: Follow steps 1-5 of the T-cell proliferation assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, IL-4) according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-HRP.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Conclusion

This compound exhibits immunosuppressive properties in vitro, primarily through the classic glucocorticoid receptor-mediated mechanism of action. This involves the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB. While direct quantitative data on its inhibitory effects on T-cell proliferation and cytokine production is limited, comparative studies suggest it is a mid-potency corticosteroid. The provided experimental protocols offer a framework for further in vitro investigation into the specific immunosuppressive profile of this compound. Further research is warranted to establish precise IC50 values for its effects on various immune cell populations and to fully elucidate its immunomodulatory potential.

References

- 1. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meded101.com [meded101.com]

- 3. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of in vitro lymphokine synthesis by glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

An In-depth Technical Guide to the Vasoconstrictive Effects of Hydrocortisone Buteprate on Skin Microvasculature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vasoconstrictive properties of hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid. It delves into the molecular mechanisms, experimental protocols for assessment, and quantitative data derived from clinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals involved in the study and application of topical corticosteroids. Key experimental methodologies, including the vasoconstrictor assay (skin blanching), are detailed, and quantitative comparisons with other corticosteroids are presented in tabular format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Topical corticosteroids are a cornerstone in the treatment of various inflammatory and hyperproliferative skin diseases.[1] Their therapeutic efficacy is attributed to a combination of anti-inflammatory, immunosuppressive, anti-pruritic, and vasoconstrictive actions.[2] The vasoconstrictive effect, clinically observed as skin blanching or whitening, is a direct result of the corticosteroid's action on the microvasculature of the dermis. This phenomenon is not only a component of the drug's therapeutic effect, reducing erythema and edema, but also serves as a reliable surrogate marker for the potency and bioavailability of topical corticosteroid formulations.[3][4]

Hydrocortisone buteprate is a non-fluorinated ester of hydrocortisone that has demonstrated clinical efficacy in treating corticosteroid-responsive dermatoses. Understanding its specific effects on skin microvasculature is crucial for optimizing formulation development, ensuring bioequivalence of generic products, and advancing research into its mechanism of action.

Molecular Mechanism of Vasoconstriction

The vasoconstrictive effects of this compound are initiated by its binding to cytosolic glucocorticoid receptors (GR) within dermal cells, including endothelial and vascular smooth muscle cells.[5][6] While the complete molecular cascade is still under investigation, the primary mechanism is believed to involve the inhibition of potent vasodilator synthesis, namely prostaglandins (B1171923) and leukotrienes.[7]

Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression. A key action is the upregulation of annexin (B1180172) A1 (lipocortin-1) synthesis.[5] Annexin A1 inhibits the activity of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from cell membranes. By limiting the availability of arachidonic acid, the subsequent production of vasodilatory prostaglandins (e.g., PGE2 and PGI2) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, is suppressed.[7][8] This reduction in local vasodilator concentration leads to the constriction of dermal capillaries and a subsequent decrease in cutaneous blood flow, manifesting as visible skin blanching.[6]

Experimental Protocols for Assessing Vasoconstriction

The vasoconstrictor assay, or skin blanching assay, is the standard method for evaluating the potency and bioequivalence of topical corticosteroids.[3][4] The protocol, guided by regulatory bodies such as the FDA, involves a pilot dose-duration response study followed by a pivotal bioequivalence study.[3][4]

Subject Selection and Screening

-

Inclusion Criteria: Healthy adult male and non-pregnant, non-lactating female volunteers.[2]

-

Screening for Responsiveness: A preliminary test is conducted to select subjects who exhibit a discernible blanching response to a topical corticosteroid. This is typically assessed visually using a standardized scoring system or instrumentally with a chromameter.[2] Subjects showing at least a one-unit difference in blanching score are generally considered responders and are eligible for the main study.[2]

Study Design and Dosing Procedure

-

Application Sites: The ventral forearm is the most common application site.[2] Multiple sites are marked, and the application of different formulations or dose durations is randomized.[2]

-

Dose Application: A standardized amount of the topical formulation is applied to each designated site.

-

Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration, although un-occluded conditions are also used.[9]

-

Dose Duration: The duration of application is a critical variable. For dose-response studies, a range of durations (e.g., 0.25 to 6 hours) is tested to determine the ED50 (the time required to produce 50% of the maximal effect).[4]

Assessment of Vasoconstriction

The degree of skin blanching is evaluated at predetermined time points after the removal of the formulation (e.g., 0.5, 4, 6, and 24 hours).[10] Assessment can be performed visually or instrumentally.

Trained and blinded observers assess the intensity of blanching at each application site using a standardized numerical scale.[4] An example of a common 4-point scale is provided below:

| Score | Description of Skin Blanching |

| 0 | No pallor; no change from surrounding skin.[11] |

| 1 | Mild pallor with a slight or indistinct outline of the application site.[11] |

| 2 | Moderate pallor with a discernible outline of the application site.[11] |

| 3 | Intense pallor with a clean, distinct outline of the application site.[11] |

Table 1: Example of a Visual Scoring Scale for Vasoconstrictor Assay.

A chromameter is a device that provides an objective, quantitative measurement of skin color.[12] It measures the reflected light from the skin and expresses the color in a three-dimensional space, most commonly the CIE Lab* system.[2]

-

L* : Represents lightness (from black to white).

-

a : Represents the green-to-red spectrum. A decrease in the a value indicates a reduction in redness, which correlates with vasoconstriction.[10]

-

b* : Represents the blue-to-yellow spectrum.

The change in the a* value is the most sensitive indicator of blanching and is the primary parameter used in these studies.[2]

References

- 1. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. fda.gov [fda.gov]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prostaglandin biosynthesis by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin biosynthesis by human skin and its inhibition by corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Hydrocortisone Buteprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) buteprate, a non-halogenated double-ester of hydrocortisone, represents a significant advancement in the topical treatment of inflammatory skin disorders. This technical guide provides a comprehensive overview of its discovery, development, and pharmacological profile. It details the synthetic pathways, mechanism of action, preclinical data, and clinical trial results that have established its therapeutic utility. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the scientific journey of this mid-potency corticosteroid.

Introduction

The development of topical corticosteroids has been a cornerstone in dermatology since the 1950s. The initial success of hydrocortisone was followed by the synthesis of more potent fluorinated derivatives, which, while effective, were associated with a higher incidence of local and systemic side effects. This led to the search for safer, yet effective, alternatives. Hydrocortisone buteprate (hydrocortisone 17-butyrate 21-propionate) emerged from this research as a mid-potency corticosteroid with a favorable benefit-to-risk ratio, offering potent anti-inflammatory effects with a reduced potential for adverse reactions.[1]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process starting from hydrocortisone. The key steps involve the selective esterification of the hydroxyl groups at the C17 and C21 positions. While specific proprietary details of the manufacturing process are not fully public, the general synthetic strategy can be inferred from patents related to similar compounds like hydrocortisone butyrate (B1204436).

General Synthetic Pathway

The synthesis of this compound, a 17,21-diester, can be achieved through a process involving the protection and selective acylation of the hydrocortisone molecule. A plausible synthetic route is outlined below:

-

Protection of the C21 hydroxyl group: The synthesis often begins with the selective acylation of the more reactive C21 primary hydroxyl group of hydrocortisone, for instance, by reacting it with acetic anhydride (B1165640) to form hydrocortisone-21-acetate.

-

Acylation of the C17 hydroxyl group: The subsequent step involves the esterification of the sterically hindered C17 tertiary hydroxyl group with butyryl chloride or butyric anhydride in the presence of a catalyst to yield hydrocortisone 17-butyrate 21-acetate.[2][3]

-

Selective hydrolysis of the C21 ester: The acetate (B1210297) group at the C21 position is then selectively hydrolyzed using a mild inorganic base to give hydrocortisone 17-butyrate.[2][3]

-

Esterification of the C21 hydroxyl group with propionic anhydride: Finally, the free C21 hydroxyl group is esterified with propionic anhydride to yield the desired product, hydrocortisone 17-butyrate 21-propionate.

Experimental Protocol: Synthesis of Hydrocortisone 17-Butyrate (A Key Intermediate)

The following protocol is based on published patents for the synthesis of the closely related hydrocortisone 17-butyrate and illustrates the key chemical transformations.

Step 1: Acylation of Hydrocortisone Acetate [2]

-

Dissolve 1 mmol of hydrocortisone acetate in 10 ml of dichloromethane (B109758).

-

Cool the solution to 0-5°C.

-

Add 4 ml of triethylamine (B128534) and 0.05 mmol of 4-dimethylaminopyridine (B28879) (DMAP).

-

Slowly add 1.5 mmol of butyryl chloride while maintaining the temperature at 0-5°C.

-

Stir the mixture at 0°C for 3 hours.

-

Adjust the pH to 2 with hydrochloric acid and stir for 10 minutes.

-

Wash the organic phase with water until neutral.

-

Extract the aqueous phase with dichloromethane (3 x 10 ml).

-

Combine the organic phases, concentrate, and recrystallize from methanol (B129727) to obtain hydrocortisone 17α-butyrate-21-acetate.

Step 2: Selective Hydrolysis [2]

-

Take the hydrocortisone 17α-butyrate-21-acetate as the raw material.

-

Add an inorganic alkali (e.g., sodium bicarbonate) in an organic solvent (e.g., methanol/water mixture).

-

Carry out a selective hydrolysis reaction to yield hydrocortisone 17α-butyrate.

Preclinical Pharmacology

The preclinical development of this compound focused on characterizing its anti-inflammatory activity, potency, and safety profile, particularly in comparison to existing corticosteroids.

Mechanism of Action

Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).

The binding of this compound to the cytosolic GR forms a ligand-receptor complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:

-

Upregulation of anti-inflammatory genes: This includes the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

-

Downregulation of pro-inflammatory genes: The complex represses the transcription of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).

Potency and Efficacy

The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching. This compound is classified as a medium-potency corticosteroid.

Experimental Protocol: Vasoconstrictor Assay The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids.

-

Subject Selection: Healthy volunteers with normal skin are selected.

-

Application: A standardized amount of the corticosteroid formulation is applied to a small, defined area of skin, typically on the forearm, under occlusion for a specified duration.

-

Evaluation: The degree of skin blanching (vasoconstriction) is visually assessed by trained evaluators at specific time points after removal of the formulation, using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

Table 1: Comparative Potency of Topical Corticosteroids (Vasoconstrictor Assay)

| Corticosteroid | Potency Class |

|---|---|

| Clobetasol Propionate 0.05% | Super-potent (Class I) |

| Betamethasone Dipropionate 0.05% | High-potent (Class II) |

| This compound 0.1% | Medium-potent (Class IV) |

| Desonide 0.05% | Low-potent (Class VI) |

| Hydrocortisone 1% | Least-potent (Class VII) |

Pharmacokinetics

The percutaneous absorption of this compound is influenced by factors such as the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings.

Experimental Protocol: Percutaneous Absorption Study In vitro and in vivo models are used to assess percutaneous absorption.

-

In Vitro Model: Excised human or animal skin is mounted on a diffusion cell. The radiolabeled drug is applied to the epidermal surface, and the amount of drug that penetrates the skin into the receptor fluid is measured over time.

-

In Vivo Model: The radiolabeled drug is applied to the skin of human volunteers or animals. Percutaneous absorption is determined by measuring the amount of radioactivity excreted in the urine and feces over a period of days.

Studies have shown that this compound has weak systemic action due to its metabolism in the skin.[1] It is hydrolyzed to hydrocortisone 17-butyrate and then to hydrocortisone, which is further metabolized in the liver.

Clinical Development

The clinical development program for this compound focused on establishing its efficacy and safety in the treatment of corticosteroid-responsive dermatoses, particularly atopic dermatitis and psoriasis.

Clinical Efficacy in Atopic Dermatitis

Multiple clinical trials have demonstrated the efficacy of this compound 0.1% cream in treating atopic dermatitis.

A multicenter, double-blind, placebo-controlled study involving 194 adults with atopic dermatitis showed that once-daily application of this compound 0.1% cream for 14 days resulted in significant improvements in mean total lesion scores and overall improvement compared to placebo.[4]

Table 2: Efficacy of this compound 0.1% Cream in Atopic Dermatitis [4]

| Outcome Measure | This compound 0.1% | Placebo | p-value |

|---|---|---|---|

| Mean Total Lesion Score (Day 14) | Significant improvement from baseline | Less improvement from baseline | <0.05 |

| Overall Improvement (Day 14) | Significantly greater improvement | Less improvement | <0.05 |

| Investigator's Global Assessment of Efficacy | Significantly more effective | Less effective | <0.05 |

| Patient's Global Assessment of Efficacy | Significantly more effective | Less effective | <0.05 |

Safety and Tolerability

This compound is generally well-tolerated. The most commonly reported adverse effect is a mild to moderate burning sensation at the site of application.[4] Due to its non-halogenated structure and metabolism in the skin, the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression and skin atrophy, is lower compared to more potent corticosteroids.

Conclusion

This compound has a well-established profile as a safe and effective mid-potency topical corticosteroid. Its development was driven by the need for a non-halogenated steroid with a favorable benefit-to-risk ratio. Through a combination of rational drug design, rigorous preclinical testing, and well-controlled clinical trials, this compound has become a valuable therapeutic option for the management of inflammatory skin conditions. The data presented in this guide underscore its role in dermatology and provide a comprehensive resource for researchers and clinicians in the field.

References

- 1. Hydrocortisone 17-butyrate 21-propionate | 72590-77-3 | FH23884 [biosynth.com]

- 2. Synthesis of hydrocortisone butyrate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101812108B - Synthesis of hydrocortisone butyrate - Google Patents [patents.google.com]

- 4. Efficacy and safety of this compound 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Hydrocortisone Buteprate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) buteprate, a potent topical corticosteroid, is the 17-butyrate, 21-propionate ester of hydrocortisone. Its enhanced lipophilicity, compared to hydrocortisone, contributes to its increased potency and percutaneous absorption. A thorough understanding of its physical and chemical characteristics is paramount for the formulation development, manufacturing, and quality control of stable and effective dermatological preparations. This guide provides a comprehensive overview of the core physicochemical properties of hydrocortisone buteprate powder, detailed experimental protocols for their characterization, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

| Chemical Properties | |

| Chemical Name | 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate 21-propionate |

| Synonyms | Hydrocortisone probutate, Hydrocortisone 17-butyrate 21-propionate |

| Molecular Formula | C₂₈H₄₀O₇[1] |

| Molecular Weight | 488.61 g/mol [1] |

| CAS Number | 72590-77-3[1] |

| Physical Properties | |

| Appearance | White to off-white powder |

| Melting Point | Approximately 122°C. Note: The Japanese Pharmacopoeia describes the melting point of the related compound, hydrocortisone butyrate, as being around 200°C with decomposition.[2] This highlights the importance of specific analysis for this compound. |

| Solubility | Qualitative: Practically insoluble in water; slightly soluble in ether; soluble in methanol (B129727); freely soluble in chloroform (B151607) and tetrahydrofuran.[2] Quantitative (Hydrocortisone Butyrate): Soluble in DMSO at 87 mg/mL.[3] |

| Polymorphism | No specific polymorphic forms for this compound have been detailed in the reviewed literature. However, polymorphism is a known characteristic of steroid compounds, and its investigation is crucial for ensuring consistent physicochemical properties. |

Experimental Protocols

Accurate characterization of this compound powder requires specific analytical methodologies. The following sections detail the experimental protocols for determining its key physical and chemical properties.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and thermal behavior of this compound powder.

Methodology:

-

Accurately weigh 3-5 mg of this compound powder into a standard aluminum pan.

-

Crimp the pan with a corresponding lid. An empty, crimped pan is used as a reference.

-

Place both the sample and reference pans into the DSC instrument.

-

Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

X-Ray Powder Diffraction (XRPD)

Purpose: To investigate the crystalline nature and identify any polymorphic forms of this compound powder.

Methodology:

-

Prepare a uniform, flat powder sample by gently packing the this compound powder into a sample holder.

-

Place the sample holder into the XRPD instrument.

-

Operate the instrument using a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

The resulting diffraction pattern, a plot of intensity versus 2θ angle, provides a unique "fingerprint" of the crystalline structure. Different polymorphic forms will exhibit distinct diffraction patterns.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound powder and to detect and quantify any degradation products, thus assessing its stability.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and purified water is often employed. For example, a starting mobile phase of 30:70 (v/v) acetonitrile:water, transitioning to 95:5 (v/v) over a set period.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare sample solutions of the this compound powder at a known concentration in the same solvent.

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: Reflux the drug solution with 0.1 M HCl at 60°C for 30 minutes.[4]

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Studies have shown approximately 11% degradation under alkaline conditions.[4]

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution or solid powder to UV and visible light. Studies have indicated up to 18% degradation under photolytic conditions.[4]

-

-

Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system. The method should be able to separate the intact this compound peak from all potential degradation products and process impurities.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the key steps in its signaling pathway.

Caption: Signaling pathway of this compound.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step process starting from hydrocortisone acetate. The following diagram outlines a general workflow for its synthesis and purification.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the essential physical and chemical characteristics of this compound powder. The presented data and experimental protocols are critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations containing this active ingredient. Further investigation into the polymorphic behavior and a more detailed elucidation of degradation pathways will contribute to a more robust and comprehensive understanding of this important topical corticosteroid.

References

Hydrocortisone Buteprate: A Comprehensive Technical Review of its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid, is a synthetic, non-halogenated double ester of hydrocortisone. It is widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses. This document provides an in-depth technical overview of the biological activities and functions of hydrocortisone buteprate, including its mechanism of action, quantitative potency data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

This compound, also known as hydrocortisone probutate, is a C-17 and C-21 ester of hydrocortisone with butyric acid and propionic acid, respectively. This structural modification enhances its lipophilicity and, consequently, its penetration into the skin, leading to a favorable benefit-to-risk ratio.[1] It is classified as a group D2 (labile prodrug esters) corticosteroid. This guide will delve into the core biological functions of this compound, its interaction with the glucocorticoid receptor, and the subsequent downstream signaling pathways that mediate its therapeutic effects.

Mechanism of Action

The biological activities of this compound are primarily mediated through its interaction with the intracellular glucocorticoid receptor (GR).[2] As a GR agonist, its mechanism of action can be broadly categorized into genomic and non-genomic effects.

2.1. Genomic Mechanism

The classical genomic pathway involves the binding of this compound to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.[3]

Inside the nucleus, the activated GR-ligand complex can modulate gene expression in two principal ways:

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins such as lipocortin-1 (annexin-1), which inhibits phospholipase A2 (PLA2).[3] The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often occurring through direct protein-protein interaction, prevents these transcription factors from binding to their respective DNA response elements, thus repressing the expression of numerous pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[5][6]

2.2. Non-Genomic Mechanisms

Some of the rapid effects of glucocorticoids are believed to be mediated through non-genomic pathways that do not involve gene transcription. These can include interactions with cell membrane-bound receptors and modulation of intracellular signaling cascades.

Biological Activities

The molecular mechanisms described above translate into a range of biological activities that are clinically relevant.

3.1. Anti-inflammatory Activity

This is the most prominent biological activity of this compound. By inhibiting the synthesis and release of a wide array of pro-inflammatory mediators, it effectively reduces the cardinal signs of inflammation: redness, swelling, heat, and pain.[6]

3.2. Immunosuppressive Activity

This compound exerts immunosuppressive effects by inhibiting the function of various immune cells. It can suppress the proliferation and activation of T-lymphocytes and reduce the production of antibodies by B-cells.[5][6] This activity is particularly beneficial in the treatment of inflammatory skin conditions with an autoimmune component.

3.3. Vasoconstrictive Activity

Topical application of this compound causes constriction of the small blood vessels in the upper dermis.[6] This vasoconstrictive effect contributes to the reduction of redness and swelling at the site of inflammation. The potency of this effect is often used as a surrogate marker for the anti-inflammatory activity of topical corticosteroids in the vasoconstrictor assay.

Quantitative Data

The potency and binding affinity of this compound have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound (HBP) in Rat Liver

| Compound | Dissociation Constant (Kd) | Inhibition Constant (Ki) vs [3H]DEX | Inhibition Constant (Ki) vs [3H]HBP |

| Hydrocortisone (High Affinity) | 1.9 nM | - | - |

| Hydrocortisone (Low Affinity) | 68.7 nM | 51.9 nM | 42.3 nM |

| This compound | 9.8 nM | - | - |

| Data from a kinetic analysis of glucocorticoid receptor binding in rat liver cytosol.[7] |

Table 2: Relative Potency of Selected Topical Corticosteroids

| Potency Class | Corticosteroid |

| Class I (Super potent) | Clobetasol propionate (B1217596) 0.05% |

| Halobetasol propionate 0.05% | |

| Class II (High potency) | Fluocinonide 0.05% |

| Desoximetasone 0.25% | |

| Class III (Medium to high potency) | Betamethasone valerate (B167501) 0.1% |

| This compound 0.1% | |

| Class IV (Medium potency) | Triamcinolone acetonide 0.1% |

| Class V (Low to medium potency) | Fluticasone propionate 0.05% |

| Class VI (Mild potency) | Desonide 0.05% |

| Class VII (Least potent) | Hydrocortisone 1% |

| This table provides a general classification of topical corticosteroid potency. The exact potency can vary depending on the vehicle and formulation.[1][3][4][5][8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

5.1. Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of this compound for the glucocorticoid receptor.

Principle: This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR in a cytosolic preparation.

Methodology:

-

Receptor Preparation:

-